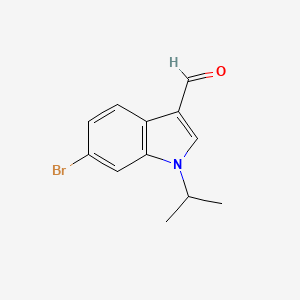
1-(6-Bromopyridin-3-yl)-3,3-diethoxypropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromopyridin-3-yl)-3,3-diethoxypropan-1-ol is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom attached to the pyridine ring and a diethoxypropanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridin-3-yl)-3,3-diethoxypropan-1-ol typically involves the bromination of pyridine followed by the introduction of the diethoxypropanol group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The subsequent step involves the reaction of the bromopyridine intermediate with diethoxypropanol under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Bromopyridin-3-yl)-3,3-diethoxypropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Aldehydes, ketones
Reduction: De-brominated products
Substitution: Various substituted pyridine derivatives
Applications De Recherche Scientifique
1-(6-Bromopyridin-3-yl)-3,3-diethoxypropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated pyridine derivatives.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a precursor for the development of new pharmaceuticals.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(6-Bromopyridin-3-yl)-3,3-diethoxypropan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and diethoxypropanol group can participate in various biochemical reactions, influencing the activity of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 1-(6-Bromopyridin-3-yl)ethanol
- 1-(6-Bromopyridin-3-yl)ethanone
- 1-(6-Bromopyridin-3-yl)methanol
Comparison: 1-(6-Bromopyridin-3-yl)-3,3-diethoxypropan-1-ol is unique due to the presence of the diethoxypropanol group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and solubility profiles, making it suitable for specific applications where other bromopyridine derivatives may not be as effective.
Propriétés
Formule moléculaire |
C12H18BrNO3 |
|---|---|
Poids moléculaire |
304.18 g/mol |
Nom IUPAC |
1-(6-bromopyridin-3-yl)-3,3-diethoxypropan-1-ol |
InChI |
InChI=1S/C12H18BrNO3/c1-3-16-12(17-4-2)7-10(15)9-5-6-11(13)14-8-9/h5-6,8,10,12,15H,3-4,7H2,1-2H3 |
Clé InChI |
MCVBCWOYVQFUJO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC(C1=CN=C(C=C1)Br)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


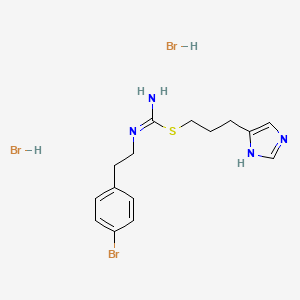
![(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13843654.png)
![methyl (1R,2R,5S,7R,8R,9S,11S,12S)-5,12-diacetyloxy-7-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B13843656.png)
![[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate](/img/structure/B13843657.png)
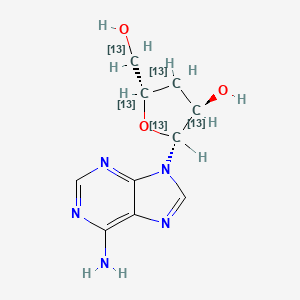
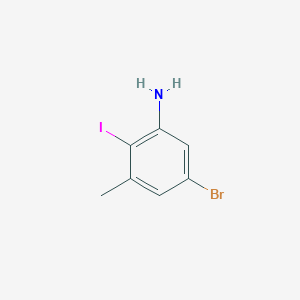
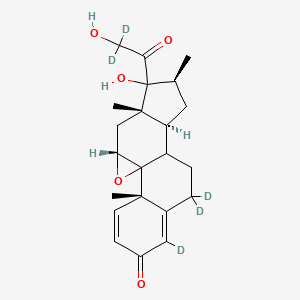
![3-ethyl-5-(1H-indol-6-ylamino)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13843675.png)

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13843686.png)
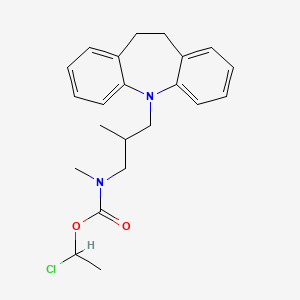
![ethyl N-[2-amino-4-[(3-cyanophenyl)methoxy]phenyl]carbamate](/img/structure/B13843693.png)
